N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 2322167-55-3
Cat. No.: VC11822067
Molecular Formula: C13H20N6O2S
Molecular Weight: 324.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2322167-55-3 |
|---|---|
| Molecular Formula | C13H20N6O2S |
| Molecular Weight | 324.40 g/mol |
| IUPAC Name | N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C13H20N6O2S/c1-6-19-10(3)12(9(2)16-19)22(20,21)17-11-7-14-13(15-8-11)18(4)5/h7-8,17H,6H2,1-5H3 |
| Standard InChI Key | PHCPYAUOYHVRCR-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C |
| Canonical SMILES | CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C |
Introduction
Chemical Identity and Structural Features
N-[2-(Dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide belongs to the sulfonamide class of organosulfur compounds, characterized by the functional group R−S(=O)₂−N<. Its molecular formula, C₁₃H₂₀N₆O₂S, reflects a 324.40 g/mol molecular weight and a balanced distribution of nitrogen (25.91%), oxygen (9.86%), and sulfur (9.88%) atoms. The structure integrates two heterocyclic systems:
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A 1-ethyl-3,5-dimethyl-1H-pyrazole moiety substituted at the 4-position with a sulfonamide group.
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A 2-(dimethylamino)pyrimidin-5-yl group attached via the sulfonamide bridge.
Key structural attributes include:
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Pyrazole ring: The 1-ethyl and 3,5-dimethyl substituents enhance lipophilicity, with a calculated logP of ~1.5 (analogous to Y504-5292 ).
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Pyrimidine ring: The 2-dimethylamino group contributes to hydrogen-bonding potential, with a polar surface area of 70.7 Ų .
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Sulfonamide linker: Facilitates interactions with biological targets through hydrogen bonding and electrostatic forces .
Synthetic Methodologies
While no direct synthesis protocol for this compound is published, its construction likely follows established routes for pyrazole sulfonamides. Drawing from analogous syntheses :
Pyrazole Sulfonyl Chloride Formation
Pyrazole-4-sulfonyl chloride intermediates are synthesized via chlorosulfonation of 3,5-dimethyl-1H-pyrazole using chlorosulfonic acid and thionyl chloride in chloroform at 60°C . For this compound, the pyrazole precursor would require ethyl and methyl substitutions at positions 1, 3, and 5.
Sulfonamide Coupling
The sulfonyl chloride reacts with 2-(dimethylamino)pyrimidin-5-amine under Schotten-Baumann conditions. Optimized parameters include :
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Solvent: Dichloromethane (10 vol)
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Base: Diisopropylethylamine (3.0 equiv)
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Temperature: 25–30°C
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Reaction time: 16 hours
Expected yields range from 41% to 71%, depending on steric and electronic factors .
Physicochemical Properties
Comparative data from structurally related compounds suggest the following properties :
The compound’s moderate lipophilicity (logP ~1.5) suggests reasonable membrane permeability, while the low aqueous solubility (logSw -3.1) may necessitate formulation enhancements for in vivo applications .
Research Applications and Comparative Analysis
Medicinal Chemistry
The compound’s hybrid structure positions it as a dual-target inhibitor. Compared to Y504-5292 , the pyrimidine substitution may improve selectivity for kinases over carbonic anhydrases.
Chemical Biology
As a photoaffinity probe, the sulfonamide group could be functionalized with azide or alkyne handles for target identification via click chemistry.
Comparison with Analogues
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